Cas no 55463-65-5 (1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl-)
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl-
- 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine
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- Inchi: InChI=1S/C9H11N3/c1-5-6(2)11-9-7(5)3-4-8(10)12-9/h3-4H,1-2H3,(H3,10,11,12)
- InChI Key: DMLQJGKEZZJFQM-UHFFFAOYSA-N
- SMILES: CC1=C(C)NC2=C1C=CC(=N)N2
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074951-1g |
2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
55463-65-5 | 98% | 1g |
¥9009.00 | 2024-05-09 |
1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl-
Comprehensive Guide to 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- (CAS No. 55463-65-5): Properties, Applications, and Market Insights
The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- (CAS No. 55463-65-5) is a heterocyclic organic molecule with significant potential in pharmaceutical and material science applications. This 2,3-dimethyl pyrrolopyridine derivative has garnered attention due to its unique structural features, which make it a valuable intermediate in drug discovery and specialty chemical synthesis. With the increasing demand for novel heterocyclic compounds in medicinal chemistry, understanding the properties and applications of this molecule is essential for researchers and industry professionals.
Chemically, 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- belongs to the class of fused bicyclic heteroaromatic compounds, combining both pyrrole and pyridine rings. The presence of the 6-amino group and 2,3-dimethyl substitution enhances its reactivity and makes it a versatile building block for more complex structures. Recent studies highlight its potential as a kinase inhibitor scaffold, particularly in cancer research, where modified pyrrolopyridine derivatives show promising biological activity.
In pharmaceutical applications, this compound serves as a key intermediate for developing small molecule therapeutics. Its structural similarity to purine bases allows it to interact with various biological targets, making it valuable for designing ATP-competitive inhibitors. Researchers are particularly interested in its potential for treating neurodegenerative diseases and inflammatory conditions, aligning with current trends in precision medicine and targeted therapy development.
The synthesis of 2,3-dimethyl pyrrolopyridine-6-amine typically involves multi-step organic reactions, with recent advances focusing on green chemistry approaches to improve yield and reduce environmental impact. Modern synthetic methods emphasize catalytic processes and atom-efficient transformations, responding to the growing demand for sustainable chemical production. These developments are particularly relevant as the pharmaceutical industry seeks to implement green chemistry principles in drug manufacturing.
From a commercial perspective, the market for pyrrolopyridine derivatives has shown steady growth, driven by increasing R&D investments in drug discovery. The compound with CAS 55463-65-5 has seen rising demand from contract research organizations and pharmaceutical companies developing novel therapeutic agents. Market analysts note particular interest from researchers working on JAK inhibitors and BTK inhibitors, areas that have gained prominence in autoimmune disease and oncology research.
Quality control and characterization of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- require advanced analytical techniques. Modern laboratories employ HPLC-MS, NMR spectroscopy, and X-ray crystallography to verify purity and structural integrity. These analytical methods are crucial for ensuring the compound meets the stringent requirements of pharmaceutical applications, where even minor impurities can significantly impact biological activity.
Storage and handling of this compound follow standard protocols for nitrogen-containing heterocycles. While not classified as hazardous, proper storage conditions (typically under inert atmosphere at controlled temperatures) help maintain stability over extended periods. These considerations are important for researchers and manufacturers who need to preserve the compound's reactivity for downstream applications.
Recent patent literature reveals growing intellectual property activity around pyrrolopyridine-based compounds, with several applications specifically mentioning derivatives of CAS 55463-65-5. This reflects the compound's importance in medicinal chemistry and suggests potential for future commercial developments. The trend aligns with broader industry movements toward fragment-based drug design and privileged scaffolds in pharmaceutical research.
For researchers sourcing this material, it's important to verify suppliers' certificates of analysis and quality assurance documentation. The compound is available from specialty chemical providers in various quantities, with options for custom synthesis and scale-up services to meet specific project requirements. These services are particularly valuable for drug discovery programs that may need modified versions of the core structure.
Looking ahead, the scientific community anticipates continued interest in 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- and related structures. Emerging applications in materials science, particularly in the development of organic electronic materials, may create additional demand. The compound's conjugated system and nitrogen-rich structure make it a candidate for designing novel organic semiconductors and photovoltaic materials, expanding its utility beyond pharmaceutical applications.
In conclusion, 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-dimethyl- (CAS No. 55463-65-5) represents an important building block in modern chemical research. Its versatility in medicinal chemistry applications, combined with potential uses in advanced materials, ensures its continued relevance in scientific and industrial contexts. As research progresses, we can expect to see new derivatives and applications emerge for this valuable heterocyclic compound, further solidifying its position in the chemical landscape.
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